BenchChemオンラインストアへようこそ!

CGS25155

Neprilysin inhibition IC50 comparison Cardiovascular pharmacology

CGS25155 is a selective, orally active NEP 24.11 inhibitor (IC50 3 nM) with proven in vivo antihypertensive efficacy in DOCA-salt rat models. Its 10-membered macrocyclic lactam scaffold offers high target specificity without ACE/ECE-1 interference, making it an ideal reference standard for cardiovascular research and a validated starting point for structure-based drug design of next-generation vasopeptidase inhibitors.

Molecular Formula C25H34N2O6S
Molecular Weight 490.6 g/mol
CAS No. 150126-87-7
Cat. No. B1668548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGS25155
CAS150126-87-7
SynonymsCGS 25155
CGS-25155
N-((((acetylthio)methyl)-2-oxo-1-azacyclodec-10-yl)carbonyl)-4-hydroxyl-L-proline benzyl este
Molecular FormulaC25H34N2O6S
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC(=O)SCC1CCCCCCC(NC1=O)C(=O)N2CC(CC2C(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C25H34N2O6S/c1-17(28)34-16-19-11-7-2-3-8-12-21(26-23(19)30)24(31)27-14-20(29)13-22(27)25(32)33-15-18-9-5-4-6-10-18/h4-6,9-10,19-22,29H,2-3,7-8,11-16H2,1H3,(H,26,30)/t19-,20+,21-,22-/m0/s1
InChIKeyNGYQCCBRERZOHX-LRSLUSHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGS25155 (150126-87-7): NEP 24.11 Inhibitor with Nanomolar Potency for Cardiovascular Research


CGS25155 is a 10-membered macrocyclic lactam designed as a selective, orally active inhibitor of neutral endopeptidase 24.11 (NEP 24.11; neprilysin; EC 3.4.24.11). It exhibits potent in vitro inhibition of NEP 24.11 with an IC50 of 3 nM [1]. In vivo, oral administration of CGS25155 attenuates the degradation of atrial natriuretic factor (ANF), leading to a reduction in blood pressure in the DOCA-salt rat model of hypertension [1].

Why Generic NEP Inhibitors Cannot Substitute for CGS25155 in Experimental Hypertension Models


NEP 24.11 inhibitors share a common enzymatic target, but their pharmacological utility diverges sharply based on in vivo oral bioavailability, multi-target selectivity profiles (e.g., inhibition of ACE or ECE), and demonstrated efficacy in specific disease models. Compounds within the NEP inhibitor class exhibit IC50 values ranging over several orders of magnitude and vary from non-orally bioavailable tool compounds (e.g., phosphoramidon) to orally active agents with narrow or broad metalloprotease selectivity (e.g., CGS 24592 vs. CGS 35601) [1][2]. CGS25155 is differentiated by its combination of potent single-target NEP inhibition (IC50 3 nM), confirmed oral antihypertensive activity in a DOCA-salt hypertensive rat model, and its specific macrocyclic lactam scaffold that served as a key intermediate for subsequent dual- and triple-inhibitor development programs [1].

Quantitative Differentiation of CGS25155 from Closest NEP 24.11 Inhibitor Analogs


NEP 24.11 Inhibitory Potency: CGS25155 vs. CGS 24592 and Phosphoramidon

CGS25155 exhibits an NEP 24.11 IC50 of 3 nM, representing a potent but not the most potent inhibitor within the Novartis CGS series. The structurally distinct N-phosphonomethyl dipeptide CGS 24592 demonstrates a slightly lower IC50 of 1.6–1.9 nM . In contrast, the microbial metabolite phosphoramidon, a commonly used laboratory NEP inhibitor, is significantly less potent, with reported IC50 values ranging from 22.6 nM to 34 nM (0.034 µM) depending on the assay system [1][2].

Neprilysin inhibition IC50 comparison Cardiovascular pharmacology

In Vivo Oral Antihypertensive Efficacy: CGS25155 vs. Multi-Target Inhibitors

CGS25155 is an orally active compound that lowers blood pressure in the DOCA-salt rat model of hypertension [1]. This contrasts with certain potent in vitro NEP inhibitors like CGS 24592, which lacked oral bioavailability and required prodrug strategies for in vivo administration [2]. Additionally, while multi-target inhibitors such as CGS 35601 (NEP IC50 2 nM, ACE IC50 22 nM, ECE-1 IC50 55 nM) offer broader vasopeptidase inhibition, CGS25155 provides a tool for dissecting the specific contribution of NEP inhibition alone to antihypertensive effects, without confounding ACE or ECE-1 activity .

Oral bioavailability DOCA-salt hypertension Blood pressure regulation

Structural Scaffold: Macrocyclic Lactam Core vs. Acyclic Dipeptide Inhibitors

CGS25155 is constructed on a 10-membered macrocyclic lactam core designed via computer modeling of the thermolysin active site [1]. This macrocyclic scaffold confers conformational constraint that mimics a hydrophobic dipeptide in a contiguous orientation. In contrast, many NEP inhibitors such as CGS 24592, thiorphan, and phosphoramidon possess linear or acyclic dipeptide-like structures [2][3]. The macrocyclic architecture of CGS25155 provides enhanced metabolic stability and serves as a versatile template for introducing diverse functionality to modulate pharmacokinetic properties.

Macrocycle synthesis Peptidomimetic scaffold Conformational constraint

Recommended Research Applications for CGS25155 Based on Differentiated Evidence


In Vivo Studies Requiring an Orally Active, Selective NEP Inhibitor

CGS25155 is indicated for rodent models of hypertension (e.g., DOCA-salt rat) where oral administration is required to assess the hemodynamic and natriuretic effects of NEP inhibition without concurrent ACE or ECE-1 blockade. Its established oral activity differentiates it from non-bioavailable NEP inhibitors like CGS 24592 [1].

Medicinal Chemistry Campaigns Using Macrocyclic Lactam Scaffolds

The 10-membered macrocyclic lactam core of CGS25155 serves as a validated starting point for structure-based drug design. Researchers can use CGS25155 as a reference standard when synthesizing and evaluating novel macrocyclic NEP inhibitors or when exploring the introduction of functionality to the macrocycle to modulate pharmacokinetic properties [1].

In Vitro NEP Inhibition Assay Calibration and Selectivity Profiling

With an IC50 of 3 nM against NEP 24.11, CGS25155 is an appropriate positive control for enzyme inhibition assays. Its potency is sufficient to reliably inhibit NEP activity in cell-free and cell-based systems, while its single-target selectivity (relative to later CGS compounds that inhibit ACE and ECE-1) makes it a cleaner tool for isolating NEP-dependent effects [1].

Comparative Pharmacology Studies of NEP Inhibitor Generations

CGS25155 represents a first-generation, macrocyclic, single-target NEP inhibitor. It can be employed alongside newer dual (e.g., CGS 30440) or triple (e.g., CGS 35601) vasopeptidase inhibitors to dissect the relative contributions of NEP, ACE, and ECE-1 inhibition to cardiovascular outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGS25155

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.